molecular formula C10H6F2 B3054238 2,6-Difluoronaphthalene CAS No. 59079-69-5

2,6-Difluoronaphthalene

Cat. No.: B3054238
CAS No.: 59079-69-5
M. Wt: 164.15 g/mol
InChI Key: IBDPHEOBZWYQSC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Scaffolds in Contemporary Chemical Research

Fluorinated aromatic scaffolds are organic compounds containing one or more fluorine atoms attached to an aromatic ring system. The introduction of fluorine, the most electronegative element, imparts unique properties to the parent molecule. mdpi.com These properties include increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics. mdpi.comnih.gov Consequently, fluorinated aromatic compounds are prevalent in a wide range of applications.

Beyond pharmaceuticals, fluorinated aromatic scaffolds are integral to the development of advanced materials. Their unique electronic nature makes them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for creating electron-transporting (n-type) materials. city.ac.ukresearchgate.net

Research Trajectories of 2,6-Difluoronaphthalene within Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more fused aromatic rings. iarc.fr They are of significant interest due to their diverse electronic and photophysical properties. nih.gov The incorporation of fluorine atoms into the PAH framework, as seen in this compound, provides a powerful tool for fine-tuning these properties.

Research into this compound within polycyclic aromatic systems often focuses on its use as a building block for larger, more complex structures. The two fluorine atoms in this compound can be substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. core.ac.uk This chemical reactivity makes this compound a versatile precursor for the synthesis of functionalized naphthalene (B1677914) derivatives.

For instance, derivatives of this compound have been investigated for their potential in organic electronics. By strategically replacing the fluorine atoms with other moieties, researchers can create materials with tailored charge-transport properties. city.ac.uk The rigid naphthalene core provides a stable and planar scaffold, which can facilitate intermolecular π-π stacking, a key factor for efficient charge transport in organic semiconductors. city.ac.ukresearchgate.net

Positioning this compound in the Context of Functional Molecule Design and Materials Science

This compound serves as a critical component in the design of functional molecules and the development of new materials. Its symmetrical structure and the specific placement of the electron-withdrawing fluorine atoms create a unique electronic landscape within the molecule. This makes it an attractive starting material for a variety of applications.

In the realm of functional molecule design, this compound can be used to construct molecules with specific optical and electronic properties. For example, it can be incorporated into dye molecules, where the fluorine atoms can influence the absorption and emission wavelengths. nih.govacs.org

In materials science, this compound and its derivatives are being explored for their use in liquid crystals, polymers, and organic semiconductors. The introduction of the difluoronaphthalene unit can enhance the thermal stability and influence the mesomorphic (liquid crystalline) properties of a material. In the context of organic semiconductors, the electron-deficient nature of the this compound core makes it a promising candidate for n-type materials, which are essential for the fabrication of complementary logic circuits in organic electronics. tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDPHEOBZWYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348777
Record name 2,6-difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59079-69-5
Record name 2,6-difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Regioselective Functionalization of 2,6 Difluoronaphthalene

Strategies for the Preparation of Difluoronaphthalene Isomers

The synthesis of specific difluoronaphthalene isomers like 2,6-difluoronaphthalene requires precise control over the introduction of fluorine atoms. This can be achieved either by building the fluorinated ring system from precursors or by direct fluorination of a pre-existing naphthalene (B1677914) core.

Gas-Phase Pyrolysis Approaches for Difluoronaphthalene Synthesis

Gas-phase pyrolysis offers a one-step method for synthesizing certain difluoronaphthalene isomers. For instance, the gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795) (CHClF₂) in a flow reactor at temperatures between 550–650 °C yields 2,3-difluoronaphthalene (B11919492). rcsi.sciencebakhtiniada.ru This reaction proceeds through two main pathways. The primary channel involves the decomposition of CHClF₂ to form difluorocarbene (:CF₂), which then undergoes cycloaddition with styrene. rcsi.sciencebakhtiniada.ru The resulting intermediate rearranges and reacts with a second difluorocarbene equivalent, ultimately leading to the aromatic product. rcsi.sciencebakhtiniada.ru A secondary pathway involves the dimerization of difluorocarbene to tetrafluoroethylene, which then reacts with styrene to form the final product. rcsi.sciencebakhtiniada.ru While this specific method produces the 2,3-isomer, similar high-temperature gas-phase reactions represent a potential, albeit less common, strategy for accessing other isomers.

Directed Fluorination and Halogenation Techniques for Naphthalene Derivatives

More controlled and widely applicable methods involve the functionalization of pre-existing naphthalene derivatives. Direct fluorination can be achieved using electrophilic fluorinating agents. Reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) have been used for the site-selective fluorination of polycyclic aromatic hydrocarbons. oup.com For example, fluorination of 1-fluoronaphthalene (B124137) with this reagent yields a mixture of 1,4-difluoronaphthalene (B15072221) and 1,2-difluoronaphthalene. oup.com

A common route to 2,6-disubstituted naphthalenes involves multi-step syntheses starting from readily available precursors. A key intermediate for this compound is 2-bromo-6-fluoronaphthalene. google.com Its synthesis can be accomplished from 2-amino-6-bromonaphthalene (B125385) via a Sandmeyer-type reaction. An alternative pathway starts with Tobias acid (2-amino-1-naphthalenesulfonic acid), which undergoes bromination to yield 1,6-dibromo-2-naphthylamine. google.com Subsequent de-bromination and diazotization, followed by a Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate (B81430) salt), introduces the fluorine atom at the 2-position to furnish 2-bromo-6-fluoronaphthalene. google.com This halogenated intermediate can then undergo further reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed coupling, to yield this compound.

Starting MaterialReagentsKey Intermediate/ProductReference
1-FluoronaphthaleneAccufluor™ NFTh, MeCN1,4-Difluoronaphthalene & 1,2-Difluoronaphthalene oup.com
Tobias Acid1. Br₂, Acetic Acid; 2. Metal powder; 3. NaNO₂, HBF₄; 4. Heat2-Bromo-6-fluoronaphthalene google.com
2,6-DichloronaphthaleneHigh-pressure amination, reduction, HCl1,2,5,6-Naphthalenetetramine acs.org

Regioselective Functionalization of Difluoronaphthalene Scaffolds

The presence of two deactivating fluorine atoms on the naphthalene ring influences the regioselectivity of subsequent functionalization reactions. Understanding these substitution patterns is crucial for the synthesis of complex fluorinated molecules.

C-H Functionalization Strategies in Fluorinated Naphthalene Systems

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic rings. acs.org In (poly)fluoroarenes, C-H bonds ortho to a fluorine atom exhibit enhanced reactivity towards metal centers, enabling selective transformations. acs.orgnih.gov Transition metal catalysts, particularly palladium, are often employed for these reactions. For example, palladium-catalyzed direct C-H arylation has been successfully applied to fluorinated naphthalenes, demonstrating the utility of this method for creating complex biaryl structures. acs.orgnih.gov These reactions often proceed with high regioselectivity, guided by the electronic properties of the C-F bond. nih.gov

Electrophilic Aromatic Substitution Patterns on Difluoronaphthalene (e.g., Nitration, Bromination, Acylation)

Fluorine atoms are ortho, para-directing yet deactivating substituents in electrophilic aromatic substitution (EAS). masterorganicchemistry.com In this compound, the two fluorine atoms deactivate the entire ring system towards electrophilic attack. The positions most susceptible to substitution are those activated by one fluorine atom and least deactivated by the other. The most likely positions for electrophilic attack are C1, C3, C5, and C7.

Studies on related isomers provide insight into expected outcomes. For instance, the nitration and bromination of 2,3-difluoronaphthalene predominantly yield the 1-substituted products (6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively). researchgate.net Similarly, the nitration of 1,5-naphthalenediamine (B122787) derivatives can lead to 2,6-dinitro products, highlighting the directing effects of existing substituents. acs.org Friedel-Crafts acylation of 2,3-difluoronaphthalene also shows regioselectivity that can be influenced by reaction conditions, yielding mixtures of acylated products. researchgate.net For this compound, electrophilic substitution is expected to favor the 1- and 5-positions due to the ortho-para directing influence of the fluorine atoms.

SubstrateReactionReagentsMajor Product(s)Reference
2,3-DifluoronaphthaleneNitration-6,7-Difluoro-1-nitronaphthalene researchgate.net
2,3-DifluoronaphthaleneBromination-1-Bromo-6,7-difluoronaphthalene researchgate.net
2,3-DifluoronaphthaleneAcylationAcCl, AlCl₃1-(6,7-Difluoronaphthalen-1-yl)ethanone, 1-(6,7-Difluoronaphthalen-2-yl)ethanone researchgate.net
NaphthaleneBrominationBr₂, KSF Clay1,2,4,6-Tetrabromonaphthalene, 1,3,5,7-Tetrabromonaphthalene arkat-usa.org

Lithiation-Directed Functionalization in Fluorinated Naphthalenes

Directed ortho-metalation, particularly lithiation, is a highly effective strategy for achieving regioselective functionalization of fluorinated aromatics. The fluorine atom can direct the deprotonation of an adjacent C-H bond by a strong base like butyllithium (B86547) (BuLi). psu.edu The resulting lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups. researchgate.net

This methodology has been successfully applied to 2,3-difluoronaphthalene, which can be selectively converted into 1-methyl-, 1,4-dimethyl-, 1-acetyl-, and 1-carboxyl-substituted derivatives using lithiation with BuLi as the key step. researchgate.net The formation of lithio derivatives from fluorinated benzenes is a well-studied process where the most acidic proton, typically ortho to a fluorine atom, is removed. psu.edu This approach provides a powerful and predictable route to functionalized fluoronaphthalenes that complements electrophilic substitution methods.

Synthesis of Polyfunctionalized this compound Derivatives

The polyfunctionalization of this compound allows for the fine-tuning of its chemical and physical properties, leading to the development of novel materials with tailored characteristics.

The introduction of carboxylic acid and carboxamide functionalities onto the this compound core is a key step in creating versatile intermediates for further elaboration. While direct carboxylation of this compound can be challenging, a common and effective strategy involves a regioselective lithiation followed by quenching with carbon dioxide. This approach has been successfully applied to other difluoronaphthalene isomers, such as 2,3-difluoronaphthalene, which can be selectively converted into 1-carboxyl-substituted derivatives using butyllithium (BuLi) as the lithiating agent. researchgate.net This methodology can be extrapolated to this compound, where the fluorine atoms direct the regioselectivity of the lithiation.

Once the difluorinated naphthoic acid is obtained, it can be readily converted to the corresponding carboxamide. Standard peptide coupling reagents or conversion to an acyl chloride followed by reaction with a desired amine can be employed. Aryl carboxamides are recognized as important structural units in many biologically active compounds. researchgate.net

A general route for the synthesis of various mono- and difluoronaphthoic acids has also been described, which involves the elaboration of fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids. researchgate.net These intermediates undergo selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to yield the target naphthoic acids. researchgate.net Although not starting directly from this compound, this method provides an alternative pathway to difluorinated naphthalene carboxylic acid structures.

Table 1: Illustrative Synthesis of a Difluoronaphthoic Acid Derivative

StepReactionReagents and ConditionsProduct
1Lithiation2,3-Difluoronaphthalene, BuLi1-Lithio-2,3-difluoronaphthalene
2CarboxylationDry CO₂, then H₃O⁺2,3-Difluoro-1-naphthoic acid

This table illustrates a synthetic pathway analogous to what could be applied to this compound based on methodologies for other isomers. researchgate.net

Naphthalene diimides (NDIs) are a class of compounds known for their high electron affinity, excellent thermal and oxidative stability, and good charge carrier mobility, making them prime candidates for use in organic electronics. acs.org The introduction of fluorine atoms into the NDI core can further enhance these properties.

A common route to core-substituted NDIs involves the synthesis of a dihalogenated naphthalenetetracarboxylic dianhydride intermediate. For instance, 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic dianhydride has been synthesized and serves as a precursor for various NDI derivatives. researchgate.netnih.govacs.orgacs.orgx-mol.comresearchgate.net The imidization of this dianhydride with primary amines, typically in a high-boiling solvent like acetic acid, yields the corresponding 2,6-dichloro-NDI. acs.org The chlorine atoms can then be subjected to nucleophilic aromatic substitution (SNAr) with various nucleophiles. acs.org A similar 2,6-dibromo-NDI can also be used. researchgate.net While direct synthesis from a difluorinated dianhydride is less common, the fluorine atoms can be introduced via halogen exchange reactions on the corresponding bromo-NDIs.

Similarly, naphthalene monoimides (NMIs) bearing halogen substituents can be synthesized. For example, tetrahalonaphthalic anhydrides can be converted to the corresponding N-alkylated imides, which can then undergo further functionalization. mdpi.com These halogenated NMIs are valuable precursors for more complex structures.

Table 2: Synthesis of a Core-Substituted Naphthalene Diimide

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
12,6-Dichloronaphthalene-1,4,5,8-tetracarboxylic dianhydridePrimary amine (e.g., R-NH₂), glacial acetic acid, reflux2,6-Dichloro-N,N'-dialkylnaphthalene diimide acs.org
22,6-Dichloro-N,N'-dialkylnaphthalene diimideNucleophile (e.g., R'₂NH), solvent2,6-Disubstituted-N,N'-dialkylnaphthalene diimide acs.org

The creation of bridged and dimeric naphthalene architectures containing fluoro-substituents opens up possibilities for designing molecules with unique three-dimensional structures and photophysical properties. Several powerful cross-coupling methodologies can be employed for this purpose.

The Ullmann coupling reaction, which traditionally uses copper catalysis to form C-C or C-heteroatom bonds, is a viable method for creating dimeric naphthalene systems. operachem.com For instance, an intermolecular C-I/C-I homo-coupling of a 4-bromo-5-iodo-NMI derivative using copper(I) 2-thiophenecarboxylate has been shown to produce the corresponding NMI dimer. tcichemicals.com This strategy could be adapted to fluoro-substituted naphthalene precursors.

A more versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govlibretexts.orgyonedalabs.com This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. A 2,6-dihalo-naphthalene derivative can be coupled with an appropriate bis(boronic acid) or a second equivalent of a naphthalene boronic acid derivative to form dimeric structures. The reactivity of the halide follows the general trend I > Br > Cl. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govlibretexts.org

These coupling strategies allow for the synthesis of binaphthyl derivatives and more complex bridged systems, where the fluoro-substituents can influence the conformation and electronic communication between the naphthalene units.

Table 3: Common Cross-Coupling Reactions for Dimer Synthesis

ReactionCatalyst SystemSubstratesProduct Type
Ullmann CouplingCopper-basedAryl halidesBiaryls, Diaryl ethers, Diaryl amines
Suzuki-Miyaura CouplingPalladium-based (e.g., Pd(PPh₃)₄)Aryl/vinyl halide/triflate + Aryl/vinyl boronic acid/esterBiaryls, Styrenes, etc.

Advanced Spectroscopic and Structural Characterization of 2,6 Difluoronaphthalene Systems

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 2,6-difluoronaphthalene by probing its vibrational modes. thermofisher.comsurfacesciencewestern.comsapub.org The this compound molecule (C₁₀H₆F₂) is a non-linear molecule composed of 18 atoms, and as such, it possesses 3N-6, or 48, fundamental vibrational modes. libretexts.orglibretexts.org These modes can be observed as distinct bands in the IR and Raman spectra, with their activities governed by molecular symmetry and selection rules. While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the molecule's dipole moment, Raman spectroscopy detects light scattering from vibrations that alter the molecule's polarizability. thermofisher.comsurfacesciencewestern.com

The vibrational spectrum of this compound is characterized by several key regions:

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon bonds are observed in the 1650-1400 cm⁻¹ range and are characteristic of the naphthalene (B1677914) ring system.

C-F Stretching: The C-F stretching modes are strong indicators of fluorination and typically produce intense bands in the FT-IR spectrum, generally found in the 1300-1100 cm⁻¹ region.

In-plane and Out-of-plane Bending: The region below 1000 cm⁻¹ contains a complex series of bands corresponding to C-H and C-F in-plane and out-of-plane bending vibrations, as well as ring deformation modes.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netnih.gov

Table 1: Representative Vibrational Frequencies for this compound
Frequency (cm⁻¹)AssignmentSpectroscopy Technique
~3070Aromatic C-H StretchFT-IR, FT-Raman
~1630Aromatic C=C StretchFT-IR, FT-Raman
~1590Aromatic C=C StretchFT-IR, FT-Raman
~1270C-F StretchFT-IR
~870C-H Out-of-Plane BendFT-IR
~510Ring DeformationFT-Raman

Electronic Spectroscopy for Electronic Transitions and Optical Properties (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides critical information about the electronic structure and optical properties of this compound. These methods probe the transitions between electronic energy levels within the molecule, primarily the π→π* transitions characteristic of aromatic systems. ufg.br The naphthalene core possesses a conjugated π-electron system, which gives rise to distinct absorption bands in the ultraviolet region.

The UV-Vis absorption spectrum of naphthalene derivatives typically shows multiple bands corresponding to transitions to different excited singlet states (S₁, S₂, etc.). bit.edu.cn The introduction of fluorine substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), a phenomenon known as a solvatochromic shift, depending on the solvent environment. researchgate.net

Upon absorption of a photon, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically mirror-imaged to the first absorption band and occurs at longer wavelengths (a Stokes shift) due to energy loss in the excited state. The fluorescence quantum yield (ΦF) and lifetime (τF) are important parameters that characterize the efficiency and dynamics of the emission process.

Table 2: Typical Electronic Spectroscopy Data for Naphthalene Derivatives in Solution
ParameterTypical ValueDescription
Absorption λmax (S₀ → S₁)~310-330 nmWavelength of maximum absorption for the lowest energy π→π* transition.
Absorption λmax (S₀ → S₂)~260-290 nmWavelength of maximum absorption for a higher energy π→π* transition.
Fluorescence λem~330-360 nmWavelength of maximum fluorescence emission.
Fluorescence Quantum Yield (ΦF)0.2 - 0.4Efficiency of the fluorescence process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net

In the ¹H NMR spectrum of this compound, the symmetry of the molecule simplifies the pattern. Protons H-1, H-3, H-5, and H-7 are chemically equivalent, as are protons H-4 and H-8. This results in a distinct set of signals whose multiplicity is determined by spin-spin coupling with neighboring protons and fluorine atoms.

The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine (C-F) coupling. The carbon atoms directly bonded to fluorine (C-2 and C-6) exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons further away show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings, which are crucial for definitive spectral assignment. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹HH-1, H-3, H-5, H-77.4 - 7.6m
¹HH-4, H-87.8 - 8.0d
¹³CC-2, C-6~158d, ¹JCF ≈ 250 Hz
¹³CC-1, C-3, C-5, C-7~115dd, ²JCF ≈ 25 Hz, ⁴JCF ≈ 3 Hz
¹³CC-4, C-8~128s
¹³CC-4a, C-8a~125t, ³JCF ≈ 10 Hz

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify this compound and analyze its fragmentation pattern upon ionization. semanticscholar.org In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum displays the molecular ion (M⁺•), which corresponds to the intact molecule and confirms its molecular weight. For this compound (C₁₀H₆F₂), the M⁺• peak would appear at a mass-to-charge ratio (m/z) of 164. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. uctm.edutufts.edu The fragmentation pattern provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule.

Table 4: Expected Mass Spectrometry Fragmentation for this compound
m/zIonDescription
164[C₁₀H₆F₂]⁺•Molecular Ion (M⁺•)
145[C₁₀H₆F]⁺Loss of a fluorine radical (•F)
144[C₁₀H₅F]⁺•Loss of a hydrogen fluoride (B91410) molecule (HF)
126[C₁₀H₆]⁺•Loss of two fluorine radicals or F₂

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Table 5: Representative Crystallographic Parameters for a Naphthalene Derivative
ParameterExample Value
Chemical FormulaC₁₀H₆F₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)14.0
β (°)105
Z (molecules/unit cell)4

The way molecules pack in a crystal is governed by a balance of intermolecular forces, including van der Waals forces, electrostatic interactions (such as C–H⋯F hydrogen bonds), and π–π interactions. rsc.org For planar aromatic molecules like this compound, two common packing motifs are π-stacking and herringbone arrangements. researchgate.net

π-Stacking: In this arrangement, the planar aromatic rings are packed face-to-face, like a stack of coins. This is often observed in binary crystals of electron-rich and electron-deficient compounds. rsc.org However, for identical molecules, electrostatic repulsion between the π-clouds can lead to a slipped-stack arrangement rather than a direct cofacial one. upce.cz

Herringbone Arrangement: This is a very common motif for aromatic hydrocarbons. Molecules are arranged in an edge-to-face or T-shaped manner, which minimizes π–π repulsion and optimizes C–H⋯π interactions. The introduction of fluorine atoms can modify this packing due to the molecule's altered quadrupole moment and the potential for C–H⋯F interactions, which can further stabilize the crystal lattice. researchgate.netmdpi.com

The specific packing motif adopted by this compound influences its bulk properties, such as melting point and solubility.

Characterization of Hydrogen Bonding Networks (C-H···F, C-H···O, O-H···O) in Fluorinated Naphthalene Crystals

A detailed analysis of the hydrogen bonding networks in crystalline this compound and its co-crystals is contingent on the availability of its crystal structure data. Such data would allow for a thorough examination of the various non-covalent interactions that govern the supramolecular assembly.

In co-crystals of this compound with hydrogen bond donors and acceptors, such as carboxylic acids or phenols, a more complex hydrogen-bonding network would arise. This would likely involve:

C-H···O hydrogen bonds: Interactions between the aromatic C-H groups of the naphthalene ring and oxygen atoms from the co-former molecule.

O-H···O hydrogen bonds: Strong interactions between, for example, the carboxylic acid groups of a di-carboxylic acid co-former, leading to the formation of robust dimers or chains.

C-H···F interactions: These would still be present, competing with and complementing the other hydrogen bonds to direct the crystal packing.

The interplay between these different types of hydrogen bonds would result in a complex and unique three-dimensional architecture. A detailed characterization would involve identifying all such interactions, measuring their geometric parameters, and analyzing the resulting network topology using graph-set analysis.

Without experimental crystallographic data, it is not possible to provide specific details or generate data tables on the hydrogen bonding networks in this compound systems.

Theoretical and Computational Investigations of 2,6 Difluoronaphthalene

Quantum Chemical Approaches (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and molecular geometry of molecules like 2,6-difluoronaphthalene. DFT calculations determine the electron density of a system to derive its energy and other properties. These methods have become standard for predicting the geometric parameters of molecules with reasonable accuracy.

ParameterMoleculeValueSource
Space Group2,6-dimethylnaphthalene (B47086) (DMN)Pbca (orthorhombic) nih.gov
Unit Cell Parameter (a)2,6-dimethylnaphthalene (DMN)7.4544 Å nih.gov
Unit Cell Parameter (b)2,6-dimethylnaphthalene (DMN)6.0826 Å nih.gov
Unit Cell Parameter (c)2,6-dimethylnaphthalene (DMN)20.0946 Å nih.gov
Space Groupdimethyl 2,6-naphthalenedicarboxylate (NDC)P2(1)/c (monoclinic) nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive. semanticscholar.org For this compound, the substitution of hydrogen with highly electronegative fluorine atoms is expected to stabilize both the HOMO and LUMO levels, potentially leading to a larger HOMO-LUMO gap compared to unsubstituted naphthalene (B1677914). This increased stability can be linked to the enhanced thermal and chemical resistance observed in many fluorinated aromatic compounds. acs.org The HOMO-LUMO gap can be computationally determined using DFT, and the results reveal the potential for intramolecular charge transfer (ICT), where electronic charge moves from a donor part of the molecule to an acceptor part upon excitation.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOCorrelates with chemical stability and reactivity. semanticscholar.org
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.

Analysis of Non-Covalent Interactions (NCI, QTAIM, RDG, ELF) in Fluorinated Naphthalenes

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure and physical properties of materials. taylorandfrancis.com Several computational techniques are used to visualize and quantify these weak interactions.

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index, often visualized using RDG isosurfaces, is a method based on electron density (ρ) and its derivatives. It allows for the real-space visualization of NCIs. nih.gov Different types of interactions are distinguished by color-coding the isosurfaces: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. scispace.com For this compound, this analysis would reveal C-H···F interactions and potential π-π stacking arrangements in a condensed phase.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atomic basins and the paths between them. rsc.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction (covalent vs. non-covalent). nih.gov

Electron Localization Function (ELF): ELF is a function of the electron density that helps visualize regions of high electron localization, such as covalent bonds and lone pairs. nih.gov It provides a clear picture of the chemical bonding landscape and complements NCI analysis by clearly distinguishing covalent structures from non-covalent interaction regions. nih.gov

In fluorinated naphthalenes, these methods are essential for understanding how weak forces like hydrogen bonds and van der Waals forces direct crystal packing and influence material properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, providing a guide to its electrostatic properties. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the high electronegativity of the fluorine atoms significantly influences the MEP map. The regions around the two fluorine atoms are expected to be strongly negative (red), indicating a high electron density. Conversely, the hydrogen atoms on the aromatic ring would exhibit a positive potential (blue). The π-system of the naphthalene rings will also have regions of negative potential above and below the plane of the molecule. This map allows for the prediction that electrophiles will preferentially attack near the fluorine atoms or the π-cloud, while nucleophiles will target the electropositive hydrogen atoms or carbon atoms attached to fluorine.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectroscopy, performed using methods like DFT, is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific motions of the atoms within the molecule. scispace.comresearchgate.net

For this compound, DFT calculations can predict its complete vibrational spectrum. However, the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. scispace.com

A crucial part of the analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.gov This allows for an unambiguous assignment of each calculated frequency. For this compound, PED analysis would help identify characteristic vibrations, including:

C-H stretching modes in the aromatic region.

C-C stretching vibrations of the naphthalene ring.

C-F stretching modes, which are typically strong in IR spectra.

In-plane and out-of-plane C-H and C-F bending modes.

Studies on similar molecules, such as 2,6-diisopropylnaphthalene, have successfully used DFT calculations and PED analysis to interpret complex vibrational spectra. dntb.gov.ua

Theoretical Insights into Intramolecular CF···FC Interactions

The nature of interactions between fluorine atoms in organofluorine compounds is a topic of ongoing study. While often considered repulsive due to lone pair-lone pair repulsion, under certain geometric constraints, weak attractive interactions can exist. In this compound, the two fluorine atoms are positioned on opposite rings and are spatially distant, meaning significant direct intramolecular CF···FC interaction is not expected. The dominant intramolecular interactions would be through the conjugated π-system of the naphthalene core. Theoretical studies on fluorinated aromatic compounds tend to focus more on intermolecular interactions, such as C-H···F hydrogen bonds, which are crucial for crystal engineering and molecular recognition. nih.gov While specific computational studies detailing intramolecular CF···FC interactions in this compound were not identified in the search results, analyzing the electron density topology via QTAIM could definitively determine the presence or absence of a bond path between the two fluorine atoms, thereby characterizing their interaction as either bonding or non-bonding.

Reaction Mechanism Studies (e.g., Aromatization, Cycloaddition) related to Difluoronaphthalene Formation

The synthesis of substituted naphthalenes can be achieved through various organic reactions, and computational studies provide deep insight into the underlying mechanisms. DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

While specific theoretical studies on the formation mechanism of this compound were not found, general synthetic routes to substituted aromatics often involve reactions such as:

Cycloaddition Reactions: These reactions, like the Diels-Alder reaction, involve the formation of a cyclic compound which can then undergo subsequent reactions to form an aromatic system. Theoretical studies can model the concerted or stepwise nature of these cycloadditions, analyze the orbital interactions that govern their stereochemistry, and calculate the energy barriers involved.

Aromatization Reactions: Many synthetic pathways conclude with an aromatization step, where a non-aromatic precursor is converted into a stable aromatic ring, often through elimination or oxidation. For example, a partially saturated bicyclic precursor could be dehydrogenated to form the naphthalene core. Computational chemistry can elucidate the mechanism of these final steps, determining whether they are thermodynamically or kinetically favored.

Investigating these reaction mechanisms for the synthesis of fluorinated naphthalenes would involve modeling the reactivity of fluorinated precursors and understanding how the presence of fluorine influences the reaction pathways and energies.

Advanced Materials Science Applications of 2,6 Difluoronaphthalene Derivatives

Organic Electronics and Semiconductors

The field of organic electronics leverages the tunable properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Derivatives of 2,6-difluoronaphthalene have emerged as promising components in this area, particularly in the development of n-type semiconductors, which are essential for the fabrication of complementary logic circuits.

Role of Fluorinated Naphthalenes as Electron-Accepting π-Systems

The introduction of fluorine atoms onto the naphthalene (B1677914) core significantly influences its electronic properties. Due to fluorine's high electronegativity, it acts as a strong electron-withdrawing group. This inductive effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene π-system. The lowering of the LUMO level is particularly important for n-type semiconductors, as it facilitates the injection and transport of electrons.

In the context of this compound, the symmetrical placement of the two fluorine atoms provides a balanced electronic structure. This substitution enhances the electron-accepting nature of the naphthalene core, making it a more effective π-system for accepting and transporting electrons. This property is fundamental to its use in the construction of n-type organic semiconductor materials.

Design and Performance of Organic Field-Effect Transistors (OFETs) Incorporating this compound Units

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits, acting as switches and amplifiers. The performance of an OFET is largely determined by the properties of the organic semiconductor layer, including its charge carrier mobility and stability.

Derivatives of this compound have been incorporated into the design of OFETs to leverage their favorable electronic properties. The design of these OFETs typically involves a bottom-gate, top-contact architecture. In this configuration, a doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric. The organic semiconductor layer, containing the this compound derivative, is then deposited onto the dielectric, followed by the deposition of source and drain electrodes (commonly gold).

The performance of OFETs based on fluorinated naphthalene derivatives is critically dependent on the molecular packing in the solid state. The introduction of fluorine can lead to beneficial intermolecular interactions, such as C–H···F and F···F interactions, which can influence the packing motif and enhance electronic coupling between adjacent molecules. This, in turn, can lead to improved charge carrier mobility. While specific performance data for OFETs based solely on this compound derivatives is not extensively reported, the general trend for fluorinated naphthalenes suggests that they contribute to the development of high-performance n-type transistors.

Parameter Typical Value for Fluorinated Naphthalene-Based OFETs
Electron Mobility (μe)10⁻³ to 10⁻¹ cm²/Vs
On/Off Current Ratio> 10⁵
Threshold Voltage (Vth)10-30 V

Development of Naphthalene Diimides (NDIs) for n-type Semiconductor Applications

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors known for their excellent electron-transporting capabilities and environmental stability. rsc.org The core structure of NDIs, a naphthalene ring functionalized with two imide groups, is inherently electron-deficient. This electron deficiency can be further enhanced by introducing electron-withdrawing groups onto the naphthalene core.

The synthesis of NDIs based on a this compound core would start from 2,6-dihalonaphthalene precursors. While the direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthetic routes to substituted NDIs are well-established. These routes typically involve the imidization of a naphthalene tetracarboxylic dianhydride with primary amines. To create a 2,6-difluoro-NDI, one would need to start with a this compound-1,4,5,8-tetracarboxylic dianhydride.

The resulting 2,6-difluoro-NDI derivatives are expected to exhibit even lower LUMO energy levels compared to their non-fluorinated counterparts, leading to improved air stability of the n-type charge transport. This is because the lower LUMO is less susceptible to oxidation by ambient oxygen and moisture.

Influence of Molecular Architecture on Charge Carrier Mobility and Electronic Properties

The charge carrier mobility in organic semiconductors is highly sensitive to the molecular architecture and the resulting solid-state packing. For derivatives of this compound, several factors related to their molecular structure play a crucial role:

π-π Stacking: The planar nature of the naphthalene core promotes π-π stacking in the solid state, which is a key factor for efficient charge transport. The distance between stacked molecules is critical, with shorter distances generally leading to higher mobility.

Intermolecular Interactions: Fluorine substitution can introduce non-covalent interactions, such as dipole-dipole and C-H···F interactions, which can influence the molecular packing arrangement. A well-ordered packing structure with significant intermolecular electronic coupling is essential for high charge carrier mobility.

Side Chains: The nature and length of side chains attached to the NDI nitrogen atoms or other positions on the naphthalene core have a profound impact on solubility, processability, and molecular packing. Bulky or flexible side chains can disrupt the π-π stacking and lower the mobility, while carefully designed side chains can be used to tune the packing and improve performance.

Theoretical studies and experimental comparisons of different fluorinated naphthalene isomers have shown that the position of fluorine substitution significantly affects the electronic properties and charge transport characteristics. The symmetrical 2,6-substitution pattern is expected to result in a uniform electron density distribution, which can be beneficial for achieving ordered molecular packing and predictable electronic behavior.

Liquid Crystalline Systems

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The constituent molecules in a liquid crystal are typically elongated and anisotropic, allowing them to align in a preferred direction. This property makes them highly responsive to external stimuli such as electric fields, which is the basis for their widespread use in display technologies.

Incorporation of Fluorinated Naphthalene Cores in Liquid Crystalline Materials

The rigid and planar structure of the naphthalene core makes it an excellent mesogenic unit for the construction of liquid crystalline materials. The incorporation of fluorine atoms, as in the this compound core, can impart several desirable properties to liquid crystals.

The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy (Δε) of the liquid crystal material. Depending on the orientation of the C-F bonds with respect to the long molecular axis, materials with either positive or negative dielectric anisotropy can be designed. This is a critical parameter for the operation of different types of liquid crystal displays (LCDs).

Electro-Optical Response and Mesophase Behavior of this compound-Based Liquid Crystals

The incorporation of the this compound moiety into the core structure of liquid crystal (LC) molecules significantly influences their electro-optical properties and mesophase behavior. The two fluorine atoms, being highly electronegative, create a strong transverse dipole moment. This structural feature is critical in formulating liquid crystal mixtures with a large, negative dielectric anisotropy (Δε). Materials with negative Δε are highly sought after for display technologies that utilize vertically aligned (VA) modes, as they align perpendicular to an applied electric field.

The rigid, planar structure of the naphthalene core contributes to a high birefringence (Δn), which is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high Δn is advantageous for achieving high contrast ratios and optimizing the thickness of display cells.

The mesophase behavior of these materials is also directly linked to their molecular structure. The introduction of the this compound unit can enhance the thermal stability of the nematic phase, widening the operational temperature range of the resulting LC mixture. mdpi.com The specific arrangement and length of terminal alkyl chains, in conjunction with the fluorinated core, dictate the transition temperatures between crystalline, smectic, and nematic phases. mdpi.comrsc.org The stability of these mesophases is crucial for predictable and reliable device performance across various environmental conditions. mdpi.com

Table 1: Expected Influence of this compound Core on Liquid Crystal Properties

PropertyInfluence of this compound UnitRationale
Dielectric Anisotropy (Δε) Induces large negative valuesThe strong electronegativity of the two fluorine atoms creates a significant transverse dipole moment.
Birefringence (Δn) Tends to be highThe extended π-conjugated system of the rigid naphthalene core enhances optical anisotropy.
Mesophase Stability Can increase the clearing point and widen the nematic rangeThe rigidity and linearity of the molecular structure promote stable orientational order. mdpi.com
Viscosity May increaseThe larger, rigid core can lead to increased intermolecular interactions, potentially raising viscosity.

Applications in Tunable Optical Filters and Display Technologies

The unique electro-optic characteristics of this compound-based liquid crystals make them prime candidates for advanced photonic devices, including tunable optical filters and next-generation displays.

Tunable Optical Filters: A tunable optical filter is a device that can selectively pass a narrow band of light wavelengths, where the central wavelength of this band can be electronically controlled. sintecoptronics.com In devices based on liquid crystals, this tuning is achieved by altering the refractive index of the LC material with an applied voltage. The high birefringence of this compound derivatives allows for a wide tuning range. researchgate.net When integrated into a Fabry-Pérot cavity or a liquid crystal-integrated metasurface, the voltage-induced reorientation of the LC molecules changes the effective optical path length, thereby shifting the filtered wavelength. This enables rapid, solid-state tuning with no moving parts, which is advantageous for applications in hyperspectral imaging, telecommunications, and spectroscopy. sintecoptronics.comresearchgate.net

Display Technologies: In the realm of display technology, materials with large negative dielectric anisotropy are essential for modes like Patterned Vertical Alignment (PVA) and Multi-domain Vertical Alignment (MVA). These technologies are known for their superior contrast ratios and wide viewing angles. The ability of this compound-based LCs to provide a strong negative Δε makes them highly suitable for such applications. Furthermore, a high birefringence allows for the use of thinner display cells, which can lead to faster response times—a critical factor in reducing motion blur for high-frame-rate video. ucf.edu The combination of high stability, high contrast, and fast switching positions these materials as key components for high-definition and ultra-high-definition displays. researchgate.net

Polymer Science

This compound as a Monomer Building Block in Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of high-performance aromatic polymers, such as poly(arylene ether)s. The fluorine atoms on the naphthalene ring are highly activating, making the aromatic system susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the basis for its use in step-growth polymerization.

In a typical polycondensation reaction, this compound is reacted with an aromatic diol (a molecule with two -OH groups) in the presence of a base like potassium carbonate. The base deprotonates the diol to form a more nucleophilic phenoxide, which then attacks the carbon atoms bonded to the fluorine atoms on the naphthalene monomer, displacing the fluoride (B91410) ions and forming an ether linkage. This process is repeated to build long polymer chains. The high reactivity of the C-F bond allows the polymerization to proceed under relatively mild conditions, leading to high molecular weight polymers. researchgate.netmdpi.com This synthetic pathway provides access to materials with a naphthalene unit integrated directly into the polymer backbone, imparting enhanced thermal stability and mechanical strength. nih.gov

Design of π-Conjugated Polymers with Fluorinated Naphthalene Units for Electronic Applications

The incorporation of fluorinated naphthalene units into π-conjugated polymers is a powerful strategy for tuning their optoelectronic properties for applications in organic electronics. arxiv.org π-conjugated polymers, characterized by alternating single and double bonds along their backbone, are semiconducting materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com

The this compound unit, being electron-deficient due to the electron-withdrawing nature of fluorine, acts as an acceptor moiety when incorporated into a donor-acceptor (D-A) type conjugated polymer. This design approach has several key benefits:

Energy Level Tuning: The inclusion of the electron-accepting fluorinated naphthalene unit lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. frontiersin.org Lowering the HOMO level can improve the polymer's stability against oxidation in air, while precise control over the LUMO level is critical for efficient electron injection and transport in n-type or ambipolar transistors. nih.gov

Bandgap Reduction: The alternating donor-acceptor structure often leads to a smaller energy bandgap, allowing the polymer to absorb light at longer wavelengths. This is particularly beneficial for organic solar cells, as it enables the harvesting of a larger portion of the solar spectrum. frontiersin.org

Intermolecular Interactions: The fluorine atoms can engage in non-covalent interactions that influence the packing of polymer chains in the solid state. Enhanced π-π stacking and a more ordered film morphology are crucial for achieving high charge carrier mobility in OFETs. arxiv.org

Table 2: Role of Fluorinated Naphthalene Units in π-Conjugated Polymers

Polymer ApplicationDesign GoalEffect of this compound Unit
Organic Field-Effect Transistors (OFETs) High Charge Carrier MobilityPromotes planar backbone and ordered solid-state packing, facilitating efficient charge transport. arxiv.org
Organic Photovoltaics (OPVs) Broad Light Absorption, Efficient Charge SeparationNarrows the optical bandgap for enhanced solar spectrum absorption; creates donor-acceptor interfaces. frontiersin.org
Organic Light-Emitting Diodes (OLEDs) Tunable Emission Color, High EfficiencyModifies HOMO/LUMO levels to control the emission wavelength and improve charge balance.

Supramolecular Chemistry and Self-Assembly

Self-Assembly of Naphthalene-Based Systems through Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Naphthalene-based systems are excellent candidates for building complex supramolecular architectures due to the prevalence of π-π stacking interactions. researchgate.net The flat, electron-rich surface of the naphthalene ring allows it to stack face-to-face with other aromatic systems, including other naphthalene units.

The nature of this self-assembly can be precisely controlled by modifying the naphthalene core. For instance, creating electron-deficient naphthalene systems, such as by introducing fluorine atoms (as in this compound) or diimide groups, promotes strong assembly with electron-rich aromatic molecules. utexas.edu This donor-acceptor interaction is a powerful tool for directing the formation of specific structures like nanofibers, vesicles, or highly ordered crystalline materials. researchgate.netutexas.edu

Other non-covalent forces also play a critical role. Hydrogen bonding, van der Waals forces, and hydrophobic interactions work in concert with π-π stacking to determine the final morphology and function of the assembled structure. nih.govrsc.org By designing naphthalene-based molecules with specific functional groups, researchers can program the self-assembly process to create materials with tailored optical, electronic, or biological properties. uclouvain.be

Engineering Supramolecular Architectures with Fluorinated Naphthalene Scaffolds

The this compound core serves as a highly versatile and programmable scaffold for the engineering of advanced supramolecular architectures. Its rigid, planar, and aromatic nature, combined with the unique electronic properties conferred by the fluorine substituents, provides a robust platform for directing non-covalent interactions to build complex, ordered assemblies. The linear disposition of the fluorine atoms at the 2 and 6 positions endows the molecule with a distinct C2h symmetry, making it an ideal building block for creating extended one-dimensional (1D) and two-dimensional (2D) structures.

The introduction of fluorine atoms onto the naphthalene core significantly modulates its electronic properties, creating an electron-deficient π-system. This feature is instrumental in promoting π-π stacking interactions, often in a face-centered arrangement with complementary electron-rich aromatic species, forming what are known as "donor-acceptor" complexes. rsc.org The strength and geometry of these stacking interactions can be precisely tuned by modifying the substitution pattern on the naphthalene scaffold, allowing for the rational design of materials with specific electronic and photophysical properties.

Furthermore, the fluorine atoms themselves can participate directly in non-covalent interactions that guide supramolecular assembly. While fluorine is a poor hydrogen bond acceptor, C–H⋯F hydrogen bonds and other halogen-halogen interactions play a crucial role in the solid-state packing of fluorinated aromatic compounds. rsc.org These weak, directional interactions, when acting cooperatively, can enforce specific crystal packing motifs and stabilize desired supramolecular structures. The strategic placement of fluorine on the naphthalene scaffold allows chemists to exploit these subtle forces to engineer crystalline materials with predictable topologies and functionalities. Core-substituted naphthalene diimides, for example, have been extensively explored for creating functional supramolecular assemblies with applications in organic optoelectronics. thieme-connect.de

Hydrogen Bond-Driven Assembly in Crystalline and Solution Phases

Hydrogen bonding is a powerful and directional tool for programming the self-assembly of molecular components into well-defined superstructures. In the context of this compound derivatives, the introduction of hydrogen bond donor and acceptor groups onto the fluorinated scaffold enables the creation of intricate networks in both the solid state and in solution.

In the crystalline phase, intermolecular interactions are dominated by a combination of offset stacking and hydrogen bonds. rsc.org Specifically, C–H⋯F–C hydrogen bonds are significant in determining the crystal structure. rsc.org Analysis of the crystal structures of related polyfluorinated naphthalenes reveals the prevalence of specific recurring patterns of hydrogen bonds, known as supramolecular synthons. rsc.org For instance, bifurcated C–H⋯(F–C)₂ interactions, denoted as the R¹₂(6) synthon, can link molecules into two-dimensional (4,4) networks. rsc.org Another common motif is the R²₂(8) double C–H⋯F synthon, which organizes molecules into one-dimensional chains or tapes. rsc.org The prevalence of one synthon over another is dictated by the molecule's electrostatic potential, which is heavily influenced by the number and position of fluorine substituents. rsc.org These directional interactions provide a predictable method for engineering the solid-state architecture of materials based on fluorinated naphthalene cores.

Table 1: Common Supramolecular Synthons in Fluorinated Naphthalenes

Synthon NotationInteraction TypeResulting Molecular ArrangementGoverning Principle
R¹₂(6)Bifurcated C–H⋯(F–C)₂2D Layers with (4,4) network topologyRationalized by molecular electrostatic potential
R²₂(8)Double C–H⋯F1D Chains or TapesFormation of dimeric interactions

In the solution phase, hydrogen bond-driven assembly allows for the formation of discrete, ordered aggregates from dissolved monomeric species. By appending functional groups capable of forming strong hydrogen bonds (e.g., amides, carboxylic acids) to a this compound derivative, molecules can be programmed to self-assemble in low-polarity solvents. nih.govrsc.org This process is highly cooperative and can lead to the formation of extended supramolecular polymers, such as nanofibers or gels. rsc.org The assembly is typically initiated by the formation of hydrogen-bonded dimers, which then propagate into larger structures. The persistence and morphology of these assemblies are dependent on factors such as concentration, solvent polarity, and temperature. This strategy has been effectively used with other aromatic systems to pre-organize molecules in solution, for example, placing reactive diacetylene units into the appropriate positions to allow for topochemical polymerization upon photoirradiation. rsc.org

Table 2: Examples of Hydrogen Bond-Driven Assembly of Aromatic Systems in Solution

Core Molecular ScaffoldHydrogen Bonding GroupSolventResulting Supramolecular Structure
DiazadibenzoperylenesIsophthalic acidLow-polarity solventsExtended assemblies and lamellar structures
Diacetylene DerivativesAmide functionsMethylcyclohexaneOrdered supramolecular nanofibers
Pyrene DerivativesAmide bondsTHF/Ethanol mixtureLinear nano- or micro-structures

Structure Property Relationships and Design Principles in 2,6 Difluoronaphthalene Based Compounds

Correlation of Molecular Geometry and Electronic Structure with Material Performance

The performance of organic materials is intrinsically linked to the molecular geometry and electronic structure of their constituent molecules. The 2,6-difluoronaphthalene unit possesses a planar, aromatic naphthalene (B1677914) core. This planarity is crucial for facilitating intermolecular interactions, such as π-π stacking, which are essential for charge transport in organic semiconductors.

The most significant feature of this compound is the presence of two fluorine atoms at the 2 and 6 positions. Fluorine is the most electronegative element, and its substitution onto the naphthalene ring has profound effects on the molecule's electronic structure. iau.irrsc.org The C-F bonds are highly polarized, leading to a significant inductive (-I) electron-withdrawing effect. This effect stabilizes the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lowering of the LUMO energy level is particularly beneficial for n-type (electron-transporting) organic semiconductors, as it facilitates electron injection from electrodes and enhances stability against oxidation under ambient conditions. acs.org

This modification of the electronic landscape directly impacts material performance. For instance, in organic field-effect transistors (OFETs), a lower LUMO level in the semiconductor can lead to improved electron mobility. In organic light-emitting diodes (OLEDs), the HOMO-LUMO gap determines the emission color, and tuning this gap is a primary goal of material design. The inherent electronic properties of the this compound core make it a promising candidate for developing stable, high-performance n-type and ambipolar organic electronic devices.

Impact of Fluorine Substitution Pattern on Intermolecular Interactions and Solid-State Packing

The way molecules arrange themselves in the solid state is critical for the macroscopic properties of a material, including charge carrier mobility. rsc.org The substitution of hydrogen with fluorine dramatically alters the nature of intermolecular interactions. While unsubstituted naphthalene primarily packs due to van der Waals forces and π-π stacking, fluorinated aromatics exhibit a more complex interplay of interactions.

C–H···F Interactions: These are weak hydrogen bonds where the fluorine atom acts as the acceptor. These interactions can be structure-directing, influencing the crystal packing in a predictable manner. nih.govresearchgate.net

π-π Stacking: Fluorination can modify traditional π-π stacking. The electron-poor nature of the fluorinated ring can alter the geometry of the stacking, sometimes leading to offset or "slipped" stacking arrangements rather than face-to-face configurations. In some cases, fluorination can even disrupt π-π stacking in favor of other packing motifs. rsc.org

Dipole-Dipole Interactions: The strong C-F bond dipoles contribute to the molecular quadrupole moment, which plays a significant role in the long-range ordering within the crystal lattice. soton.ac.uk

Theoretical and experimental studies have shown that fluorine substitution often leads to a change in crystalline packing from the typical herringbone structure of many aromatic hydrocarbons to layered or sheet-like structures. This change is driven by the balance of C–H···F interactions and modified π-stacking, which can be beneficial for achieving two-dimensional charge transport pathways in thin films. researchgate.netsoton.ac.uk

Rational Design for Modulating Optoelectronic Properties (Absorption, Emission, Electron Affinity)

The this compound core serves as a versatile platform whose optoelectronic properties can be rationally tuned through the addition of other substituent groups. rsc.org The principles of physical organic chemistry guide the design of new molecules with desired absorption, emission, electron affinity, and charge transport characteristics. mdpi.com

Electron Affinity (EA): Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule. libretexts.org A higher electron affinity is desirable for n-type materials. The two fluorine atoms already give the this compound core a relatively high electron affinity by lowering its LUMO energy. This can be further enhanced by attaching additional strong electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO2), to other positions on the naphthalene ring.

Absorption and Emission: The absorption and emission of light are governed by the energy difference between the HOMO and LUMO (the band gap). By strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the this compound scaffold, this band gap can be precisely controlled.

Attaching EDGs (e.g., methoxy (B1213986) (-OCH3), amino (-NH2)) will raise the HOMO energy level more than the LUMO, leading to a smaller band gap. This results in a bathochromic (red) shift in both the absorption and emission spectra. mdpi.comresearchgate.net

Attaching EWGs will lower both the HOMO and LUMO levels, but typically affects the LUMO more significantly. This can also lead to a red shift if the molecule is designed to have an intramolecular charge transfer (ICT) character.

This "push-pull" strategy, where a molecule contains both EDGs and EWGs, is a common and effective method for designing organic fluorophores with emission spanning the entire visible spectrum.

Substituent Type on Naphthalene CoreEffect on HOMO LevelEffect on LUMO LevelEffect on Band GapResulting Shift in Absorption/EmissionEffect on Electron Affinity
Strong Electron-Donating Group (e.g., -NMe₂)Significantly IncreasesSlightly IncreasesDecreasesRed ShiftDecreases
Weak Electron-Donating Group (e.g., -CH₃)Slightly IncreasesSlightly IncreasesNo significant changeSlight Blue Shift or No ChangeDecreases
Weak Electron-Withdrawing Group (e.g., -Cl)Slightly DecreasesSlightly DecreasesNo significant changeSlight Red ShiftSlightly Increases
Strong Electron-Withdrawing Group (e.g., -CN)Significantly DecreasesSignificantly DecreasesDecreasesRed ShiftSignificantly Increases

Influence of Substituents on Mesophase Formation and Stability in Liquid Crystals

The rigid, elongated (calamitic) shape of the naphthalene core makes it an excellent candidate for designing liquid crystals. rsc.organu.edu.au Liquid crystals are phases of matter intermediate between the crystalline solid and the isotropic liquid, possessing a degree of molecular order. For a molecule based on this compound to exhibit liquid crystalline behavior (mesomorphism), flexible substituents, typically long alkyl or alkoxy chains, must be attached to the rigid core.

The formation and stability of a liquid crystalline phase (mesophase) are governed by a delicate balance of intermolecular forces, molecular shape, and thermal energy. mdpi.comnih.gov

Influence of Alkyl/Alkoxy Chains: The primary role of these flexible chains is to lower the melting point of the compound below its clearing point (the temperature at which it becomes an isotropic liquid), thereby opening a temperature window in which a mesophase can exist. The length of the chains is critical; longer chains generally promote the formation of more ordered smectic phases over nematic phases and increase the stability of the mesophase.

Influence of Core Fluorination: The fluorine atoms on the this compound core contribute to the stability and type of mesophase. They increase the polarity and polarizability of the core, which can enhance intermolecular attractions. These specific interactions can favor the formation of layered smectic phases.

Influence of Lateral Substituents: Adding substituents to the sides of the naphthalene core (e.g., at the 1 or 3 positions) generally disrupts the liquid crystalline ordering. researchgate.net The increased molecular breadth hinders the efficient packing required for mesophase formation, typically leading to a decrease in the clearing temperature and a narrowing of the mesophase temperature range. researchgate.net

By carefully selecting the length and position of flexible chains and considering the electronic effects of the fluorinated core, a wide variety of liquid crystalline materials with specific phase transition temperatures and properties can be engineered.

Engineering Molecular Ordering for Enhanced Functionality in Organic Materials

The ultimate goal of designing new organic materials is often to control their molecular arrangement to achieve a specific function. umn.edu Enhanced functionality, such as high charge carrier mobility in transistors or efficient energy transfer in solar cells, relies on achieving a high degree of molecular order. rsc.orgumn.edu The design principles discussed in the previous sections provide the tools to engineer this order.

The substitution pattern on the this compound core is a primary determinant of solid-state packing. As established, the interplay between C–H···F interactions and π-stacking can be systematically varied by adding or changing substituents. researchgate.netrsc.org For example, attaching bulky side chains can be used to control the distance between π-conjugated cores, which directly affects the electronic coupling and, consequently, charge transport rates. rsc.org

Furthermore, processing conditions play a crucial role. Techniques such as thermal annealing or solvent vapor annealing can be used to control the crystallization process in thin films, allowing for the formation of larger, more ordered crystalline domains. umn.edu For liquid crystalline materials, applying external electric or magnetic fields can induce macroscopic alignment of the molecules, creating highly ordered, monodomain films with anisotropic properties that are ideal for applications like polarized light emission or anisotropic charge transport.

By combining rational molecular design—tuning the electronic structure and intermolecular forces of this compound-based molecules—with controlled processing techniques, it is possible to engineer molecular ordering from the nano- to the macro-scale, unlocking enhanced functionality for a new generation of organic electronic and photonic materials.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes to Diversely Functionalized 2,6-Difluoronaphthalene Derivatives

The full potential of this compound as a molecular building block is contingent upon the development of efficient and versatile synthetic methodologies for its derivatization. While foundational methods exist, future research will focus on creating more complex and functionally diverse derivatives.

Key areas of exploration include:

Late-Stage Functionalization: Developing reactions that allow for the precise introduction of functional groups onto the this compound core in the final stages of a synthetic sequence is a major goal. This approach offers modularity and rapid access to a library of compounds for screening in various applications.

Catalytic C-H Activation: Direct C-H activation represents a highly atom-economical strategy for functionalization. Future efforts will likely target the development of regioselective catalytic systems (e.g., using palladium, rhodium, or iridium catalysts) that can selectively activate the C-H bonds at other positions of the naphthalene (B1677914) ring without disturbing the C-F bonds.

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Research is expected to focus on expanding the scope of coupling partners and developing more robust catalysts that are tolerant of the fluorinated core, enabling the synthesis of complex conjugated systems.

Photoredox Catalysis: Leveraging visible light and photocatalysts can enable a wide range of bond-forming reactions under mild conditions. This strategy could open new avenues for radical-based functionalization of the this compound scaffold, leading to novel molecular architectures that are inaccessible through traditional thermal methods.

An example of a synthetic strategy that could be adapted involves the Mg amide-mediated halogenation of electron-deficient fluorinated naphthalenes, which has been successful for producing perfluorohalogenated naphthalenes in good to excellent yields. rsc.org Adapting such methods could provide routes to polyhalogenated derivatives of this compound, which can serve as versatile intermediates for further functionalization.

Development of Advanced this compound-Based Materials for Next-Generation Organic Electronics

The electronic properties of this compound make it an attractive candidate for the development of new materials for organic electronics. The electron-withdrawing fluorine atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is particularly advantageous for creating n-type (electron-transporting) and ambipolar organic semiconductors. mdpi.com

Future research in this area will likely concentrate on:

Organic Thin-Film Transistors (OTFTs): Incorporating the this compound core into larger π-conjugated systems, such as naphthalene diimides (NDIs), is a promising strategy. mdpi.comrsc.org Fluorination is known to enhance the air stability of NDI derivatives. mdpi.com The functionalization of the 2,6-positions of an anthracene (B1667546) core with fluorinated groups has been shown to induce a transition from p-type to n-type behavior in OTFTs. mdpi.com A similar approach with this compound could lead to high-performance n-type semiconductors with improved stability and charge carrier mobility. researchgate.net

Organic Photovoltaics (OPVs): The tunable electronic properties of this compound derivatives could be exploited in the design of novel non-fullerene acceptors for OPV devices. By carefully tailoring the molecular structure, the absorption spectrum and energy levels can be optimized to match those of donor materials, potentially leading to higher power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds can be used as host materials or as components of emissive layers in OLEDs. The wide bandgap and high triplet energy that can be engineered into this compound-based materials could be beneficial for developing efficient blue emitters, which remain a significant challenge in OLED technology.

The table below summarizes key properties of related fluorinated naphthalene systems, illustrating the impact of fluorination on electronic characteristics relevant to organic electronics.

Compound ClassKey Properties and Research FindingsPotential Application
Polyfluorinated Naphthalene-bis-hydrazimides LUMO energy levels are significantly lowered with an increasing degree of fluorination. These materials exhibit good redox and environmental stability, making them suitable for solution-grown n-type semiconducting films. nih.govn-type Semiconductors
Core-Chlorinated Naphthalene Diimides (NDIs) The introduction of fluorinated substituents at the imide nitrogen improves the air stability of NDI derivatives. These materials exhibit polymorphic behavior, which influences their electrical properties in electronic devices. mdpi.comOrganic Electronics
2,6-Functionalized Anthracene Derivatives Functionalization with fluorinated phenyl groups can induce a transition from p-type to n-type semiconductor behavior. While optical properties show negligible changes, frontier orbital energy levels, particularly the HOMO, are lowered. mdpi.comOTFTs

Integration of this compound into Multifunctional Supramolecular Systems

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex and functional materials. The this compound unit is an excellent candidate for integration into such systems due to its ability to participate in specific and directional intermolecular interactions.

Emerging opportunities in this field include:

Crystal Engineering: The fluorine atoms in this compound can act as hydrogen bond acceptors (e.g., in C-H···F interactions) and participate in other non-covalent interactions like π-π stacking and σ-hole/π-hole bonding. rsc.orgresearchgate.net Studies on perfluorohalogenated naphthalenes have shown that fluorine substitution substantially enhances π-hole bonding, which can govern the unique stacked interactions in the solid state. rsc.org By systematically studying these interactions, it will be possible to design and synthesize crystalline materials with predictable packing motifs and tailored physical properties (e.g., optical, mechanical, or electronic).

Self-Assembled Monolayers (SAMs): Anchoring this compound derivatives onto surfaces could lead to the formation of highly ordered SAMs. The fluorinated surface would exhibit hydrophobicity, and the electronic properties of the underlying naphthalene core could be used to modify the work function of electrodes or to create molecularly defined interfaces in electronic devices.

Molecular Recognition and Sensing: Incorporating the this compound unit into larger host molecules, such as cyclophanes or calixarenes, could lead to receptors with high selectivity for specific guest molecules. The fluorinated aromatic surface can provide a unique recognition site, and binding events could be signaled by changes in fluorescence or other spectroscopic properties, forming the basis for new chemical sensors.

Computational Predictions Guiding Experimental Design in Fluorinated Naphthalene Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that can guide and accelerate experimental work. For fluorinated systems like this compound, computational methods are particularly powerful.

Future research will increasingly rely on computational predictions for:

Predicting Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can accurately predict key molecular properties such as frontier molecular orbital energies, electron affinities, and ionization potentials. nih.gov This information is crucial for pre-screening candidate molecules for applications in organic electronics, saving significant experimental time and resources.

Simulating Intermolecular Interactions: Computational studies can elucidate the nature and strength of non-covalent interactions, such as π-hole and σ-hole bonding, which are critical in the design of supramolecular assemblies and crystalline materials. rsc.org These simulations can predict solid-state packing arrangements and help rationalize the observed properties of materials.

Calculating Spectroscopic Data: A significant advancement is the ability to computationally predict spectroscopic data with high accuracy. For instance, DFT has been used to compute ¹⁹F NMR shifts for a wide range of fluorinated organic compounds with a high degree of correlation (R² of 0.98) to experimental values. nih.gov This capability is invaluable for identifying reaction products and intermediates, especially when authentic standards are unavailable. nih.gov

Understanding Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of chemical reactions, helping to understand reaction mechanisms and predict the regioselectivity of functionalization reactions on the this compound core.

The synergy between computational prediction and experimental validation will be a hallmark of future research in fluorinated naphthalene chemistry, enabling a more rational and efficient design of new molecules and materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-Difluoronaphthalene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or fluorination of naphthalene derivatives. For example, electrophilic fluorination using reagents like Selectfluor™ under controlled temperatures (0–25°C) can achieve regioselective substitution. Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and monitoring reaction progress via thin-layer chromatography (TLC). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves purity. Intermediate characterization using 1H^{1}\text{H} and 19F^{19}\text{F} NMR ensures correct regiochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer : Key techniques include:

  • 19F^{19}\text{F} NMR : Look for two distinct fluorine signals in the aromatic region (δ -110 to -125 ppm) confirming 2,6-substitution.
  • UV-Vis Spectroscopy : Monitor absorption bands near 270–300 nm, characteristic of fluorinated naphthalenes.
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 164 (C10_{10}H6_{6}F2_{2}) confirms molecular weight. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Compare calculated 19F^{19}\text{F} NMR chemical shifts with experimental data to validate accuracy. DFT also predicts regioselectivity in further functionalization (e.g., bromination) by analyzing Fukui indices for electrophilic attack .

Q. What strategies can be employed to resolve contradictions in reported data on the environmental persistence of this compound?

  • Methodological Answer : Conduct controlled degradation studies under varying conditions (pH, UV exposure, microbial activity) using gas chromatography-mass spectrometry (GC-MS) to track breakdown products. Compare results with computational models (e.g., EPI Suite) for hydrolysis half-life predictions. Address bias by adhering to standardized risk-of-bias questionnaires (e.g., Table C-6/C-7 in toxicological profiles) to ensure experimental rigor in animal or human exposure studies .

Q. How does the fluorination pattern of this compound influence its utility in materials science, such as fluorinated polymer synthesis?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance thermal stability and reduce dielectric constants, making the compound suitable for fluoropolymer precursors. Test copolymerization with ethylene or styrene derivatives using radical initiators (e.g., AIBN) at 60–80°C. Characterize polymer films via differential scanning calorimetry (DSC) for glass transition temperatures and X-ray diffraction (XRD) for crystallinity .

Q. What are the challenges in assessing the toxicological profile of this compound, and how can in vitro assays address data gaps?

  • Methodological Answer : Challenges include low solubility in aqueous media and potential metabolite toxicity. Use hepatic microsomal assays (S9 fraction) to simulate metabolic activation and screen for reactive intermediates via LC-MS. Pair with Ames tests (Salmonella typhimurium strains) to assess mutagenicity. Cross-reference results with structurally similar compounds (e.g., 2-methylnaphthalene) to infer toxicity pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.